N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 7-ethoxybenzofuran moiety at the 4-position and a 2,6-difluorobenzamide group at the 2-position. The benzofuran-thiazole scaffold confers unique electronic and steric properties, while the 2,6-difluorobenzamide group enhances metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O3S/c1-2-26-15-8-3-5-11-9-16(27-18(11)15)14-10-28-20(23-14)24-19(25)17-12(21)6-4-7-13(17)22/h3-10H,2H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSBUHHLOOOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea or thioamides.
Coupling Reactions: The benzofuran and thiazole rings are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Difluorobenzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
Molecular Formula : C22H20N2O3S
Molecular Weight : 396.47 g/mol
The compound is characterized by a combination of a benzofuran scaffold, a thiazole ring, and a difluorobenzamide moiety. These structural elements contribute to its diverse pharmacological properties.
| Component | Description |
|---|---|
| Benzofuran | Known for anti-tumor and anti-viral activities |
| Thiazole | Contributes to antimicrobial properties |
| Difluorobenzamide | Enhances chemical stability and reactivity |
Antimicrobial Activity
Research indicates that N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal pathogens. The presence of the benzofuran and thiazole rings is believed to enhance its interaction with microbial targets.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that this compound can inhibit the growth of several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α in models stimulated by lipopolysaccharides. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Case Study: Inhibition of Cytokine Release
In laboratory settings, this compound was found to significantly lower levels of TNF-α when administered to macrophage cultures exposed to inflammatory stimuli.
Anticancer Activity
The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell proliferation and survival.
Case Study: Induction of Apoptosis
In human cancer cell lines, treatment with this compound resulted in increased markers of apoptosis and reduced cell viability. These findings suggest that it may serve as a lead compound for developing new cancer therapies.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituted Benzamide-Thiazole Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects on Activity : The 3,4-dichlorophenyl group in Compound 5 enhances kinase activation, while the 4-ethoxyphenyl variant (BC00800) is primarily used in research . Chlorine or fluorine substitutions on the benzamide (e.g., 2,4-difluoro in ) influence hydrogen bonding and crystal packing, critical for stability and intermolecular interactions .
- Biological Relevance : Urea-linked analogs like teflubenzuron demonstrate pesticidal activity, whereas thiazole-based benzamides (e.g., Compound 5) target kinase pathways, suggesting divergent applications based on substituent chemistry .
Hydrogen Bonding and Crystallographic Behavior
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Forms centrosymmetrical dimers via N1–H1⋯N2 hydrogen bonds, with additional stabilization from C–H⋯F/O interactions. This highlights the role of halogen and heteroatom placement in crystal engineering .
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzofuran scaffold, a thiazole ring, and a difluorobenzamide moiety, which contribute to its diverse pharmacological properties.
Molecular Structure
- Molecular Formula : C22H20N2O3S
- Molecular Weight : 396.47 g/mol
- Key Functional Groups :
- Benzofuran
- Thiazole
- Difluorobenzamide
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar scaffolds exhibit significant activity against various pathogens, including bacteria and fungi.
In Vitro Studies
- Bacterial Activity :
- Fungal Activity :
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis.
Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells through specific molecular interactions. The presence of the benzofuran and thiazole rings enhances its ability to modulate enzyme activities related to cancer progression .
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Key Targets Identified
| Target | Effect |
|---|---|
| p38 MAPK | Inhibition of inflammation |
| DNA gyrase B | Antimicrobial action |
| Cytokine receptors | Modulation of immune response |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited MIC values comparable to ciprofloxacin against E. coli strains, highlighting its potential as a new antimicrobial agent .
Anti-inflammatory Effects in Rheumatoid Arthritis Models
In vitro studies demonstrated that the compound significantly reduced TNF-α levels in stimulated macrophages. This finding supports its potential application in treating rheumatoid arthritis and other inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between a thiazol-2-amine intermediate and 2,6-difluorobenzoyl chloride. Critical steps include:
- Using pyridine as a solvent to scavenge HCl and drive the reaction forward .
- Monitoring reaction progress via TLC and purifying the crude product via column chromatography.
- Optimizing temperature (room temperature to 60°C) and stoichiometry (1:1 molar ratio of amine to acyl chloride) to enhance yield .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., benzofuran ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 428.07 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs) using SHELXL for refinement .
Q. What purification strategies ensure high purity for in vitro assays?
- Methodology :
- Recrystallization from methanol or ethanol to remove soluble impurities .
- Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts.
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodology :
- Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling high-resolution data and twinning .
- Validate hydrogen bonding and van der Waals interactions with PLATON to identify disordered regions .
- Cross-reference with spectroscopic data to confirm bond lengths and angles .
Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms?
- Methodology :
- Potentiometric Assays : Measure pKa values to assess protonation states affecting binding affinity .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and IC₅₀ values .
- Structural Docking : Validate inhibition hypotheses by docking the compound into active sites (e.g., PFOR enzyme) using AutoDock Vina .
Q. How should researchers address discrepancies in biological activity data across assays?
- Methodology :
- Conduct dose-response curves in triplicate to account for variability.
- Use ANOVA or Student’s t-test to statistically compare results across cell lines or enzymatic preparations .
- Validate target specificity via knockout models or RNA interference to rule off-target effects.
Q. What strategies optimize structure-activity relationship (SAR) studies for the difluorobenzamide moiety?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replacing F with Cl or CH₃) and compare bioactivity .
- Perform QSAR modeling to correlate electronic (Hammett σ) or steric parameters with inhibitory potency.
- Cross-reference with pesticidal benzamides (e.g., flufenoxuron) to identify conserved pharmacophores .
Data Analysis and Validation
Q. How can in silico docking predictions be experimentally validated for target binding?
- Methodology :
- Perform Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics (ΔH, Kd) .
- Validate docking poses via crystallographic co-crystallization of the compound with the target protein .
Q. What are best practices for ensuring reproducibility in synthetic protocols?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
